Cas no 852369-08-5 (N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide)

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
- 1H-Indole-3-acetamide, N-butyl-2-methyl-α-oxo-N-phenyl-
- NCGC00294219-01
- F0675-0351
- AB01293573-01
- 852369-08-5
- AKOS001869312
-
- Inchi: 1S/C21H22N2O2/c1-3-4-14-23(16-10-6-5-7-11-16)21(25)20(24)19-15(2)22-18-13-9-8-12-17(18)19/h5-13,22H,3-4,14H2,1-2H3
- InChI Key: NUJYZEMCMIVEME-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2)C(C(=O)C(N(CCCC)C2=CC=CC=C2)=O)=C1C
Computed Properties
- Exact Mass: 334.168127949g/mol
- Monoisotopic Mass: 334.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 53.2Ų
Experimental Properties
- Density: 1.199±0.06 g/cm3(Predicted)
- Boiling Point: 524.2±52.0 °C(Predicted)
- pka: 15.23±0.30(Predicted)
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0675-0351-25mg |
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |
852369-08-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0675-0351-10μmol |
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |
852369-08-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0675-0351-20μmol |
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |
852369-08-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0675-0351-2mg |
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |
852369-08-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0675-0351-3mg |
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |
852369-08-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0675-0351-10mg |
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |
852369-08-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0675-0351-50mg |
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |
852369-08-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0675-0351-75mg |
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |
852369-08-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
A2B Chem LLC | BA73643-50mg |
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |
852369-08-5 | 50mg |
$504.00 | 2024-04-19 | ||
Life Chemicals | F0675-0351-30mg |
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |
852369-08-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide Related Literature
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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3. Book reviews
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
Additional information on N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
N-Butyl-2-(2-Methyl-1H-Indol-3-yl)-2-Oxo-N-Phenylacetamide (CAS No. 852369-08-5): A Comprehensive Overview
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide (CAS No. 852369-08-5) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound, often referred to by its systematic name, is a derivative of indole, a versatile and widely studied heterocyclic compound with a wide range of applications in drug discovery and development.
The molecular structure of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide consists of an indole ring substituted with a methyl group at the 2-position, an acetamide moiety, and additional substituents such as a butyl and phenyl group. The presence of these functional groups imparts specific chemical properties that contribute to its biological activity and potential therapeutic applications.
Recent studies have highlighted the importance of indole derivatives in various biological processes, including anti-inflammatory, anti-cancer, and neuroprotective activities. The unique combination of functional groups in N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide makes it an attractive candidate for further investigation in these areas.
In the context of anti-inflammatory research, indole derivatives have shown promise in modulating inflammatory responses through various mechanisms. For instance, they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. The butyl and phenyl substituents in N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide may enhance its ability to interact with specific cellular targets involved in the inflammatory pathway.
Moreover, the compound has been studied for its potential anti-cancer properties. Indole derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the acetamide moiety in N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide may contribute to its ability to disrupt cancer cell metabolism and signaling pathways.
In addition to its anti-inflammatory and anti-cancer activities, N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide has also been investigated for its neuroprotective effects. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal cells. Indole derivatives have shown potential in protecting neurons from oxidative stress and promoting neuronal survival. The specific structure of N-butyl-2-(2-methyl-1H-indol-3-y)-2-oxy-N-pheynlacetamide may enhance its ability to cross the blood-brain barrier and exert neuroprotective effects.
The synthesis of N-butyl-2-(2-methyl-H-indol--y)-oxy-N-pheynlacetamide typically involves multi-step processes that include the formation of the indole ring, introduction of the methyl group, and subsequent functionalization with the acetamide moiety and other substituents. Advanced synthetic methods such as transition metal-catalyzed reactions have been employed to improve yield and purity, making it feasible for large-scale production.
Clinical trials are an essential step in evaluating the safety and efficacy of new compounds like N-butyl--(methyl-H-indol--y)--oxy--pheynlacetamide. Preclinical studies have demonstrated promising results, but further research is needed to confirm these findings in human subjects. Ongoing clinical trials are focusing on assessing the compound's pharmacokinetic properties, toxicity profiles, and therapeutic potential in various disease models.
In conclusion, N-butyl--(methyl-H-indol--y)--oxy--pheynlacetamide (CAS No. 852369-) is a promising compound with a diverse range of biological activities. Its unique structural features make it a valuable candidate for further investigation in medicinal chemistry and pharmaceutical research. As more studies are conducted, it is likely that new applications for this compound will be discovered, contributing to advancements in drug discovery and development.
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